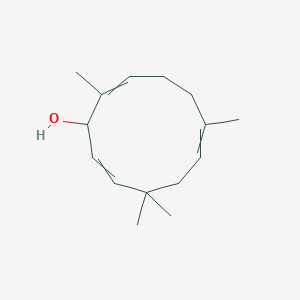
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol is a monocyclic sesquiterpene compoundThis compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol typically involves the extraction from natural sources such as the rhizomes of Zingiber zerumbet. The essential oil is obtained through steam distillation, followed by purification processes like chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale steam distillation of Zingiber zerumbet rhizomes, followed by advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Scientific Research Applications
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in the treatment of esophageal squamous cell carcinomas.
Industry: Utilized in the formulation of natural products and essential oils.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It potentiates TRAIL-induced apoptosis by up-regulating death receptors DR4 and DR5 and down-regulating cFLIP.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes, modulating the inflammatory response.
Anticancer Activity: Suppresses the proliferation of cancer cells by inhibiting key signaling pathways such as NF-κB and activating caspases.
Comparison with Similar Compounds
Similar Compounds
- 6-Gingerol : Another compound found in ginger with notable anti-inflammatory and antioxidant properties.
- DL-Sulforaphane : Known for its anticancer and antioxidant effects .
Zerumbone: A closely related compound with similar biological activities.
Uniqueness
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol stands out due to its potent TRAIL-induced apoptosis potentiation and minimal cytotoxic effects on normal cells. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Properties
CAS No. |
252943-29-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11,14,16H,5-6,10H2,1-4H3 |
InChI Key |
NLCQRJBYGGWZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C=CC(C(=CCC1)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















